1-(3-Chloro-4-isopropoxybenzyl)piperazine
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Overview
Description
1-(3-Chloro-4-isopropoxybenzyl)piperazine is a chemical compound with the molecular formula C14H21ClN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-isopropoxybenzyl)piperazine typically involves the reaction of 3-chloro-4-isopropoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-isopropoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent at moderate temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-isopropoxybenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacological properties.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-isopropoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with potent dopamine transporter activity.
1-(4-Chlorobenzhydryl)piperazine: An inactive metabolite of certain antihistamines.
1-(4-Chloro-2-fluorophenyl)piperazine: A compound with potential pharmacological applications.
Uniqueness
1-(3-Chloro-4-isopropoxybenzyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Properties
Molecular Formula |
C14H21ClN2O |
---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2O/c1-11(2)18-14-4-3-12(9-13(14)15)10-17-7-5-16-6-8-17/h3-4,9,11,16H,5-8,10H2,1-2H3 |
InChI Key |
WEWLHDCRCZQMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCNCC2)Cl |
Origin of Product |
United States |
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